N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
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Overview
Description
N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a heterocyclic compound that combines a furan ring with a thiadiazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The furan ring is known for its reactivity and presence in various bioactive molecules, while the thiadiazole ring is recognized for its antimicrobial and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves the formation of the thiadiazole ring followed by its attachment to the furan ring. One common method involves the reaction of a furan-2-carboxylic acid derivative with a thiadiazole precursor under specific conditions. For instance, the reaction may be carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine (TEA) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thiadiazole ring can be reduced to form corresponding thiadiazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Thiadiazoline derivatives.
Substitution: Substituted furan derivatives.
Scientific Research Applications
N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with bacterial enzymes, inhibiting their activity and leading to antimicrobial effects. Additionally, the compound may modulate inflammatory pathways by interacting with key signaling molecules, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-(thiazol-2-yl)furan-2-carboxamide: Similar structure but with a thiazole ring instead of a thiadiazole ring.
N-(benzothiazol-2-yl)furan-2-carboxamide: Contains a benzothiazole ring, offering different biological activities.
N-(pyridin-2-yl)furan-2-carboxamide: Features a pyridine ring, which can influence its reactivity and biological properties.
Uniqueness
N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is unique due to the combination of the furan and thiadiazole rings, which confer distinct chemical reactivity and biological activities. The presence of the pentan-2-yl group further enhances its lipophilicity and potential interactions with biological membranes .
Properties
Molecular Formula |
C12H15N3O2S |
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Molecular Weight |
265.33 g/mol |
IUPAC Name |
N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C12H15N3O2S/c1-3-5-8(2)11-14-15-12(18-11)13-10(16)9-6-4-7-17-9/h4,6-8H,3,5H2,1-2H3,(H,13,15,16) |
InChI Key |
KFLUDMKTEOEKDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1=NN=C(S1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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